molecular formula C9H20N2 B13248157 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine

Cat. No.: B13248157
M. Wt: 156.27 g/mol
InChI Key: FTYCOOVNLZVYEE-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Uniqueness

What sets 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-(1-propan-2-ylpyrrolidin-3-yl)ethanamine

InChI

InChI=1S/C9H20N2/c1-8(2)11-6-4-9(7-11)3-5-10/h8-9H,3-7,10H2,1-2H3

InChI Key

FTYCOOVNLZVYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)CCN

Origin of Product

United States

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